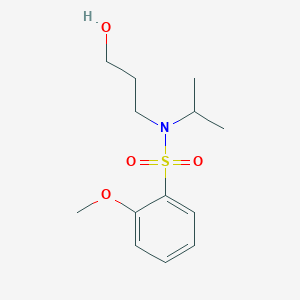

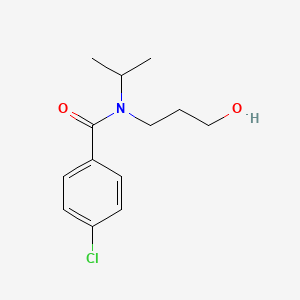

N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide, also known as HPMPA, is a sulfonamide derivative that has been extensively studied for its potential applications in the field of medicine. This compound exhibits a broad range of biological activities, including antiviral, antitumor, and immunomodulatory effects.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide involves the inhibition of viral DNA synthesis and the induction of apoptosis in cancer cells. N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide is a prodrug that is converted to its active form, N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide triphosphate, by cellular kinases. N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide triphosphate competes with the natural nucleotides for incorporation into the growing DNA chain, resulting in chain termination and inhibition of viral replication. In cancer cells, N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide activates the apoptotic pathway by inhibiting the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax.

Biochemical and Physiological Effects:

N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide has been shown to exhibit low toxicity and high selectivity towards viral and cancer cells. It does not affect normal cells or DNA synthesis in uninfected cells. N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide has also been shown to modulate the immune response by stimulating the production of cytokines and enhancing the activity of natural killer cells. In addition, N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide has been investigated for its potential to treat autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide in lab experiments include its broad-spectrum antiviral and antitumor activity, low toxicity, and selectivity towards infected and cancer cells. It can be used in combination with other drugs to enhance their efficacy and reduce the risk of drug resistance. The limitations of using N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide include its poor solubility in water and the need for cellular kinases to activate the prodrug. This can limit its effectiveness in certain cell types and require the use of high concentrations of the drug.

Future Directions

For research on N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. The use of N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide in combination with other drugs and immunotherapies is also an area of interest. In addition, the identification of new targets for N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide and the elucidation of its mechanism of action in different cell types will provide valuable insights into its potential applications in the treatment of viral infections and cancer.

Synthesis Methods

The synthesis of N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 3-hydroxypropylamine and isopropylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is obtained after purification by column chromatography. The yield of N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide can be improved by optimizing the reaction conditions and using high-quality reagents.

Scientific Research Applications

N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide has been extensively studied for its antiviral activity against a wide range of viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and human papillomavirus (HPV). It has been shown to inhibit viral replication by interfering with the DNA synthesis process and preventing the formation of viral particles. In addition, N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide has been investigated for its antitumor activity against various types of cancer, including breast cancer, lung cancer, and leukemia. It has been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

properties

IUPAC Name |

N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4S/c1-11(2)14(9-6-10-15)19(16,17)13-8-5-4-7-12(13)18-3/h4-5,7-8,11,15H,6,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIQAWWGJMSULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCO)S(=O)(=O)C1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxypropyl)-2-methoxy-N-propan-2-ylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-Ethoxyphenyl)ethylamino]propanoic acid](/img/structure/B7559635.png)

![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)

![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)

![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)

![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)

![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)

![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)